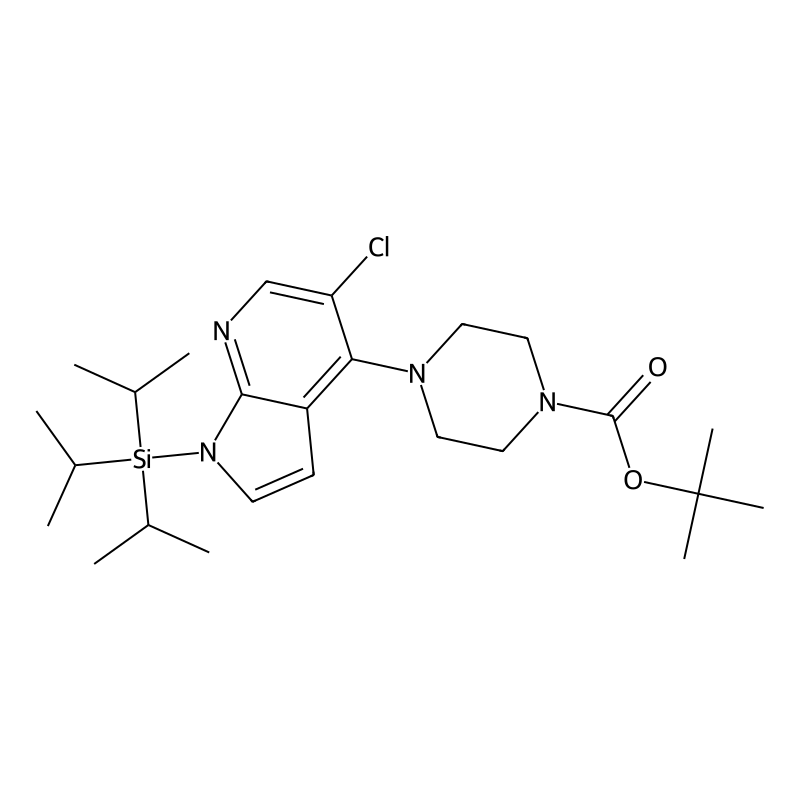tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a complex organic compound characterized by its unique molecular structure and properties. With a molecular formula of C25H41ClN4O2Si and a molecular weight of 493.16 g/mol, it features a tert-butyl group, a piperazine moiety, and a chlorinated pyrrolo[2,3-b]pyridine structure. The presence of triisopropylsilyl enhances its stability and solubility in various organic solvents, making it suitable for research applications in medicinal chemistry and drug development .
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
- Acylation: The carboxylate group can undergo acylation reactions, which may modify its biological activity.
- Deprotection Reactions: The triisopropylsilyl group can be removed under specific conditions to yield more reactive species suitable for further functionalization .
The synthesis of tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate typically involves multi-step synthetic routes:
- Formation of the Pyrrolo[2,3-b]pyridine Framework: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Piperazine Moiety: The piperazine ring can be formed via reaction with appropriate amines or by cyclization methods.
- Chlorination: Chlorination of the pyridine ring is performed to introduce the chlorine substituent.
- Silylation: The triisopropylsilyl group is introduced through silylation reactions using triisopropylsilyl chloride.
- Carboxylation: Finally, the tert-butyl ester is formed via esterification reactions with tert-butyl alcohol .
This compound has potential applications in various fields:
- Medicinal Chemistry: Due to its structural features, it could serve as a lead compound for developing new therapeutic agents targeting neurological disorders or cancer.
- Chemical Research: It can be utilized as a building block in synthetic organic chemistry for creating more complex molecules.
- Material Science: Its unique properties may allow for applications in developing novel materials or coatings .
Studies investigating the interactions of tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate with biological targets are essential for understanding its pharmacological profile. Potential interactions include:
- Receptor Binding Studies: Assessing affinity towards serotonin or dopamine receptors could provide insights into its possible antidepressant effects.
- Enzyme Inhibition Tests: Evaluating its ability to inhibit enzymes involved in cancer progression could highlight its anticancer potential.
Such studies are crucial for determining the therapeutic viability of this compound in clinical settings.
Similar Compounds
Several compounds share structural similarities with tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-piperazine | Piperazine ring; Fluorine substitution | Antidepressant |
| 5-Chloro-N,N-diethylpyrimidin-2-amine | Chlorinated pyrimidine | Antiviral |
| N-(tert-butoxycarbonyl)-piperazine | Piperazine ring; Tert-butoxycarbonyl protection | Drug development intermediate |
This compound's unique combination of a chlorinated pyrrolo structure and triisopropylsilyl group differentiates it from others by potentially enhancing solubility and stability while providing diverse functionalization opportunities for medicinal applications .








